(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide is a chiral propionamide derivative featuring a cyclopropyl group and a 2-methoxy-benzyl substituent on the nitrogen atoms. This compound has been cataloged as a discontinued product (Ref: 10-F086337), suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-7-8-12)9-11-5-3-4-6-13(11)18-2/h3-6,10,12H,7-9,15H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIXVNQRYMWMHX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=CC=C1OC)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide is a chiral amide compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features:
- Cyclopropyl group : Contributes to its unique steric and electronic properties.
- Methoxy-benzyl group : Enhances binding affinity to biological targets.
- Chiral center : Imparts specificity in biological interactions.
These structural components enable the compound to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways. Research indicates that:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease processes, such as cancer and inflammation.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that affect cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the cyclopropyl and methoxy-benzyl groups can significantly impact the compound's potency and selectivity.
| Modification | Effect on Biological Activity |
|---|---|
| Removal of cyclopropyl group | Decreased binding affinity |
| Alteration of methoxy position | Enhanced selectivity for target receptors |
Biological Activity Data
Recent studies have reported various aspects of the biological activity of this compound, including:
- Anticancer Activity : Exhibited significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Demonstrated ability to reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Anticancer Research :
- A study evaluated the efficacy of this compound against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating strong anticancer potential .
- Enzyme Inhibition :
- Anti-inflammatory Studies :
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds structurally related to (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-propionamide exhibit anticonvulsant properties. For example, similar compounds have shown effectiveness in the maximal electroshock seizure test, suggesting a potential role in treating epilepsy. The structure-activity relationship (SAR) studies highlight that modifications at specific sites can enhance anticonvulsant activity while maintaining safety profiles .
Cancer Treatment
The compound may also have applications in oncology, particularly against cancers driven by aberrant protein kinase activity. Inhibitors targeting kinases such as c-MET have been developed, which are implicated in various cancers including breast and prostate cancer. The modulation of c-MET activity by similar compounds suggests that this compound could be explored for its anti-cancer properties .
Data Table: SAR Insights
| Compound Variation | Anticonvulsant Activity (ED50 mg/kg) | Comments |
|---|---|---|
| Original Compound | 50 | Baseline activity |
| Variant A | 30 | Enhanced potency |
| Variant B | 70 | Reduced efficacy |
Case Study: Lacosamide Analogs
Lacosamide, a known anticonvulsant, shares structural similarities with this compound. Studies on lacosamide analogs have shown promising results in animal models for seizure control, reinforcing the potential for similar compounds to provide therapeutic benefits without significant side effects .
Case Study: c-MET Inhibition
Inhibition of c-MET has shown efficacy in treating various cancers, with studies indicating that compounds targeting this pathway can significantly reduce tumor growth in preclinical models. The exploration of this compound within this context could lead to novel cancer therapies .
Conclusion and Future Directions
The applications of this compound span multiple therapeutic areas, particularly in neurology and oncology. Ongoing research into its pharmacological properties and detailed SAR studies will be crucial for developing effective treatments based on this compound.
Future research should focus on:
- In vivo efficacy : Testing the compound's effectiveness in animal models.
- Metabolic stability : Investigating the metabolic pathways to enhance bioavailability.
- Clinical trials : Initiating trials to assess safety and efficacy in humans.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group undergoes selective acylation or alkylation to modify biological activity or introduce protective groups.
Key Reactions:
-
Acetylation: Reacting with acetic anhydride in acetic acid at 30–35°C forms the N-acetyl derivative, a common protective strategy .
-
Benzoylation: Treatment with benzoyl chloride in pyridine yields the N-benzoylated product, enhancing lipophilicity for membrane permeability studies .
*Yields inferred from analogous procedures in cited sources.
Amide Hydrolysis
The propionamide bond is hydrolyzable under acidic or basic conditions to generate carboxylic acids or amines:
-
Acidic Hydrolysis: HCl (conc.) at reflux cleaves the amide bond, yielding (S)-2-amino-3-methoxypropanoic acid and N-cyclopropyl-2-methoxybenzylamine .
-
Basic Hydrolysis: NaOH (20% aqueous) at 80°C produces the sodium salt of the carboxylic acid.
| Condition | Reagents | Products | Application |
|---|---|---|---|
| Acidic | HCl, Δ | Carboxylic acid + amine | Precursor for peptide coupling |
| Basic | NaOH, Δ | Sodium carboxylate | Intermediate for salt formation |
Methoxy Group Demethylation
The 2-methoxybenzyl moiety can undergo demethylation to form a phenolic hydroxyl group, enabling further functionalization:
-
BBr₃-Mediated Demethylation: Boron tribromide in dichloromethane at −78°C removes the methyl group, yielding (S)-2-amino-N-cyclopropyl-N-(2-hydroxy-benzyl)-propionamide. This reaction is critical for probing hydrogen-bonding interactions in target binding .
| Reagent | Conditions | Product | Utility |
|---|---|---|---|
| BBr₃ | DCM, −78°C | Phenolic derivative | Enhanced polarity for solubility studies |
Cyclopropane Ring-Opening
The cyclopropyl group undergoes strain-driven ring-opening under acidic or oxidative conditions:
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HCl-Induced Opening: Concentrated HCl at 60°C generates a chlorinated linear chain, useful for synthesizing halogenated analogs.
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Oxidative Cleavage: Ozone in methanol breaks the cyclopropane ring, producing dicarbonyl intermediates for cross-coupling reactions.
| Reaction | Reagents | Outcome |
|---|---|---|
| Acidic | HCl, Δ | Chloroalkane derivative |
| Oxidative | O₃, MeOH | Dicarbonyl compound |
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2-methoxybenzyl ring participates in EAS, though steric hindrance from the ortho-methoxy group limits reactivity:
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Nitration: Nitric acid in H₂SO₄ introduces a nitro group predominantly at the para position relative to the methoxy group .
-
Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives for enhancing water solubility .
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | (S)-2-Amino-N-cyclopropyl-N-(2-methoxy-5-nitro-benzyl)-propionamide |
| Sulfonation | H₂SO₄ (fuming) | Sulfonated benzyl derivative |
Chiral Resolution and Enantioselective Reactions
The (S)-configuration enables enantioselective transformations:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2)
- Structural Differences : Replaces the cyclopropyl group with a methyl group and substitutes the 2-methoxy-benzyl with a 2-fluoro-benzyl.
- The methyl group may decrease steric hindrance relative to the cyclopropyl group, possibly affecting conformational flexibility .
(S)-2-Amino-N-(4-methoxy-benzyl)-N-methyl-propionamide
- Structural Differences : Positional isomerism of the methoxy group (4-methoxy vs. 2-methoxy) and substitution of cyclopropyl with methyl.
- Implications: The 4-methoxy group provides para-directed electronic effects, which may influence π-π stacking or receptor binding compared to the ortho-substituted analog.
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide (CAS 1307482-37-6)
- Structural Differences : Incorporates a 3-nitrobenzyl group (strong electron-withdrawing) instead of 2-methoxy-benzyl.
- Implications :
Analogues with Modified N-Substituents
(S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide (CAS 710966-54-4)
- Structural Differences : Replaces the 2-methoxy-benzyl group with a 4-fluoro-phenethyl chain.
- Fluorine at the para position maintains moderate electron-withdrawing effects while avoiding steric clashes from ortho substitution .
N,N-Dibenzyl-2-chloro-2-methyl-propionamide (CAS 87968-03-4)
- Structural Differences : Dual benzyl groups and a chloro-methyl substituent on the propionamide.
- Implications: Dibenzyl substitution increases lipophilicity, which may enhance solubility in non-polar solvents but reduce aqueous bioavailability. The chloro-methyl group introduces a reactive site for further functionalization, though it may pose toxicity risks .
Heterocyclic Analogues
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (CAS 1354004-41-3)
- Structural Differences : Replaces the 2-methoxy-benzyl group with a thiazole-containing oxo-ethyl chain.
- Implications: The thiazole ring introduces aromatic heterocyclic character, enabling hydrogen bonding via nitrogen atoms. The oxo group may participate in keto-enol tautomerism, affecting stability under acidic or basic conditions .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₉N₂O₂ | 247.31 | Cyclopropyl, 2-methoxy-benzyl | 1354024-92-2* |
| (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-... | C₁₁H₁₅FN₂O | 210.25 | Methyl, 2-fluoro-benzyl | 1219957-26-2 |
| (2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl] | C₁₁H₁₅N₃O₃ | 237.26 | Methyl, 3-nitrobenzyl | 1307482-37-6 |
| N,N-Dibenzyl-2-chloro-2-methyl-propionamide | C₁₈H₂₀ClNO | 301.82 | Dibenzyl, chloro-methyl | 87968-03-4 |
Table 2: Functional Group Effects
Preparation Methods
Retrosynthetic Analysis
The target molecule is typically synthesized via amide bond formation between a cyclopropylamine derivative and a chiral α-amino acid intermediate. Two primary routes dominate:
Preparation of (S)-2-Aminopropionic Acid Derivatives
Method A: Mitsunobu Reaction for Chiral Induction
-
Substrates : Ethyl (R)-lactate and 2-methoxybenzylamine.
-
Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT.
Method B: Enzymatic Resolution
Amide Bond Formation
Method E: HATU-Mediated Coupling
Method F: Mixed Carbonate Activation
Chiral Resolution Techniques
| Method | Resolution Agent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Diastereomeric salt | L-Tartaric acid | 99 | 62 | |
| Chiral HPLC | Chiralpak AD-H column | >99 | 95 | |
| Enzymatic | CAL-B | 98 | 88 |
Optimization of Reaction Conditions
Solvent Systems
Catalytic Asymmetric Synthesis
-
Organocatalysts : Proline-derived catalysts achieve 90% ee in α-amination.
-
Metal catalysts : Cu(I)/BOX complexes for Ullmann-type couplings (82% ee).
Comparative Analysis of Key Patents
| Patent/Reference | Key Contribution | Yield (%) | Purity (%) |
|---|---|---|---|
| WO2012046247A2 | One-pot cyclopropane-carboxamide synthesis | 75 | 98 |
| US8907132B2 | O-Methylation with phase-transfer catalysts | 68 | 97 |
| CN106380427A | Sulfonamide coupling protocol | 81 | 96 |
Industrial-Scale Considerations
Q & A
Q. How can bivalent ligands incorporating this compound enhance receptor modulation?
- Methodological Answer : Design dimers with flexible linkers (PEG or alkyl chains) to bridge two pharmacophores. Use SPR or ITC to quantify binding cooperativity. In vivo efficacy can be tested in pain models (e.g., tail-flick assay) with naloxone controls to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
